molecular formula C24H32N4O4S2 B2823395 6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 489470-93-1

6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2823395
CAS No.: 489470-93-1
M. Wt: 504.66
InChI Key: DPUSWQAHRLUMKG-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a high-purity chemical reagent designed for research and development purposes. This complex small molecule features a tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with an isopropyl group, a carboxamide moiety, and a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido substituent, which incorporates a sulfonamide group known to enhance molecular interactions and bioavailability . This compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling and to store the product as recommended.

Properties

IUPAC Name

2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-15(2)27-11-10-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-4-6-18(7-5-17)34(31,32)28-12-8-16(3)9-13-28/h4-7,15-16H,8-14H2,1-3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUSWQAHRLUMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thieno[2,3-c]pyridine Derivatives

The thieno[2,3-c]pyridine scaffold is structurally analogous to 2-amino-3-benzoylthiophenes, which exhibit allosteric enhancement of adenosine A1 receptor binding . Key differences include:

  • Sulfonamide vs. Benzoyl Groups : The sulfonamide linker in the target compound introduces hydrogen-bonding capability and polarity, contrasting with the planar benzoyl group in PD 81,723. This modification could alter pharmacokinetic properties such as solubility and membrane permeability.

Adenosine Receptor Modulators

Evidence from adenosine A1 receptor studies highlights critical SAR trends :

  • Amino Group Requirement: The 2-amino group in thiophene derivatives is essential for allosteric enhancement. The target compound retains this feature but incorporates it into a fused heterocyclic system, which may stabilize intramolecular hydrogen bonding (as proposed for PD 81,723).
  • Keto Carbonyl vs.

Bioactivity and Selectivity

Comparative data for key analogs are summarized below:

Compound Core Structure Key Substituents Adenosine A1 EC50 (nM) Selectivity Ratio (A1/A2A) Reference
Target Compound Thieno[2,3-c]pyridine 6-Isopropyl, sulfonamide-benzamido Not reported Inferred high
PD 81,723 2-Amino-3-benzoylthiophene 4,5-Dimethyl, 3-(trifluoromethyl)phenyl 120 ± 15 35:1
1-Aminofluoren-9-one Fluorenone Conformationally locked 950 ± 200 8:1

Notes:

  • The target compound’s sulfonamide group may improve solubility over PD 81,723’s lipophilic trifluoromethylphenyl group.
  • The fused pyridine-thiophene system could reduce metabolic degradation compared to simpler thiophene derivatives.

Computational and Structural Insights

  • Lumping Strategies : Computational models often group compounds with similar substituents (e.g., sulfonamides, carboxamides) to predict physicochemical behavior . The target compound’s sulfonamide and piperidinyl groups may align it with "polar heterocycle" clusters in such models.
  • Conformational Analysis: Intramolecular hydrogen bonding between the 2-amino and carbonyl groups, as proposed for PD 81,723, is likely conserved in the target compound, stabilizing its bioactive conformation .

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate binding modes with biological targets?

  • Methodology : Co-crystallize the compound with its target protein (e.g., kinase domain) using vapor diffusion. Resolve structures at ≤2.0 Å resolution and validate binding poses via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .

Cross-Disciplinary Considerations

Q. What integrative approaches combine synthetic chemistry with machine learning for derivative design?

  • Methodology : Train a graph neural network (GNN) on existing SAR data to predict bioactivity of novel analogs. Prioritize candidates with predicted IC50_{50} < 100 nM and synthesize top hits for experimental validation .

Q. How can microfluidic systems enhance scalability of low-yield reactions?

  • Methodology : Implement continuous-flow reactors with inline IR monitoring to optimize residence time (e.g., 30 s for Suzuki-Miyaura coupling) and achieve >90% conversion. Scale to gram quantities using numbering-up strategies .

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